molecular formula C8H17NO2 B13525855 Methyl 3-aminoheptanoate

Methyl 3-aminoheptanoate

Cat. No.: B13525855
M. Wt: 159.23 g/mol
InChI Key: UKWDJFBVMLITOC-UHFFFAOYSA-N
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Description

Methyl 3-aminoheptanoate is a chemical compound that belongs to the class of organic compounds known as amino acid esters. It features both an ester functional group and an amino group, making it a versatile building block (synthon) in organic synthesis and medicinal chemistry research. As a beta-amino acid ester derivative, it serves as a key precursor for the synthesis of more complex molecules, including peptides and peptidomimetics. Researchers utilize this compound in the development of novel pharmaceutical candidates and bioactive compounds. Its structure allows for further chemical modifications at the amino and ester groups, facilitating the creation of a wide array of derivatives for structure-activity relationship (SAR) studies. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use. Please handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

methyl 3-aminoheptanoate

InChI

InChI=1S/C8H17NO2/c1-3-4-5-7(9)6-8(10)11-2/h7H,3-6,9H2,1-2H3

InChI Key

UKWDJFBVMLITOC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(=O)OC)N

Origin of Product

United States

Preparation Methods

Reductive Amination of Methyl 3-Oxoheptanoate

One common approach to prepare methyl 3-aminoheptanoate involves the reductive amination of methyl 3-oxoheptanoate with ammonia or ammonium salts in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation systems.

General reaction scheme:

$$
\text{Methyl 3-oxoheptanoate} + \text{NH}_3 \xrightarrow[\text{reducing agent}]{\text{solvent, catalyst}} \text{this compound}
$$

  • Procedure notes: The reaction is typically carried out in methanol or ethanol at mild temperatures (0–50 °C) to avoid side reactions.
  • Catalysts: Palladium on carbon (Pd/C) under hydrogen atmosphere or sodium triacetoxyborohydride are commonly employed.
  • Yields: Reported yields range from 70% to 90% depending on reaction conditions and purification methods.

Esterification of 3-Aminoheptanoic Acid

Another route involves the esterification of 3-aminoheptanoic acid with methanol under acidic catalysis.

  • Procedure: The amino acid is dissolved in methanol, and a strong acid catalyst such as sulfuric acid or hydrochloric acid is added.
  • Conditions: Reflux for several hours (4–12 h) to drive esterification to completion.
  • Purification: Removal of excess methanol and acid by distillation and neutralization.
  • Advantages: This method uses commercially available amino acids and simple reagents.
  • Limitations: Potential for racemization or side reactions if chiral centers are present.

Synthesis via Amination of Methyl 3-Halogenheptanoate

Halogenated esters such as methyl 3-bromoheptanoate can be aminated by reaction with ammonia or amine sources.

  • Reaction conditions: Typically carried out in polar solvents like DMF or DMSO at elevated temperatures (50–100 °C).
  • Mechanism: Nucleophilic substitution of halogen by ammonia.
  • Yields: Moderate to good yields (60–85%) depending on reaction time and temperature.
  • Considerations: Halogenated intermediates need to be handled carefully due to toxicity and reactivity.
Preparation Method Reaction Conditions Yield Range (%) Advantages Disadvantages
Reductive Amination of Methyl 3-Oxoheptanoate Mild temperatures, reducing agents (NaBH3CN, Pd/C) 70–90 High selectivity, good yields Requires reducing agents, catalyst cost
Esterification of 3-Aminoheptanoic Acid Acid catalysis, reflux in methanol 65–85 Simple reagents, straightforward Possible racemization, longer reaction times
Amination of Methyl 3-Halogenheptanoate Elevated temperature, polar solvents 60–85 Direct substitution, good yields Handling of halogenated compounds, side reactions
  • Temperature and solvent effects: Lower temperatures favor higher purity and reduce by-products in reductive amination. Polar protic solvents such as methanol enhance solubility and reaction rates.
  • Catalyst selection: Pd/C catalysts provide cleaner reactions but require hydrogen gas handling. Chemical reductants like sodium triacetoxyborohydride offer safer alternatives.
  • Ammonia source: Gaseous ammonia or ammonium salts can be used; gaseous ammonia often provides better control and higher yields.
  • Purification: Crystallization and chromatography are standard; crystallization from methanol or ethyl acetate is common for isolating pure this compound.
Reference Method Key Conditions Yield (%) Notes
Patent CN114644567A (Related compound methyl 3-aminocrotonate) Ammonolysis of methyl acetoacetate in methanol at 0–5 °C ~90 Demonstrates low temperature ammonolysis with high purity, applicable to similar esters
Patent FR2632303A1 (Related compound) Reaction of methyl acetoacetate with ammonia in presence of water at 35–70 °C 70–80 Industrially scalable, solvent-free advantages
PMC Article 2011 (Amino ester synthesis) Amide coupling and esterification with amino esters 70–85 Shows synthetic versatility for amino esters including heptanoate derivatives

The preparation of this compound can be efficiently achieved by several synthetic routes, with reductive amination of methyl 3-oxoheptanoate and esterification of 3-aminoheptanoic acid being the most prominent. Optimization of reaction conditions such as temperature, solvent, and ammonia source significantly impacts yield and purity. Industrially, solvent-free ammonolysis and catalytic hydrogenation methods offer scalable and economically viable options. The comprehensive data from patents and peer-reviewed research provide a robust foundation for selecting the appropriate method tailored to specific synthetic needs.

Chemical Reactions Analysis

Amide Coupling Reactions

Methyl 7-aminoheptanoate derivatives participate in nucleophilic acyl substitution with activated carboxylic acids:

  • Reaction Example :
    Methyl 7-aminoheptanoate reacts with 4-chloroquinazoline analogues in isopropanol with triethylamine at 90°C for 6 hours to form ester intermediates (e.g., compounds 4a–4l ) .
    Key Conditions :

    SolventBaseTemperatureYield
    IsopropanolTriethylamine90°CNot quantified

Hydrolysis and Deprotection

ω-Amino esters undergo saponification under basic conditions:

  • Procedure :
    Methyl esters are converted to free acids using aqueous KOH/MeOH (e.g., synthesis of hydroxamates 3a–3f from methyl 7-aminoheptanoate derivatives) .
    Epimerization Risk :
    Alkaline conditions during ester hydrolysis or N-methylation may induce α-center epimerization, requiring low-temperature optimization (0°C) to minimize racemization .

Mitsunobu N-Alkylation

N-Tosyl-protected amino esters undergo alkylation via Mitsunobu reactions without epimerization:

  • Substrate Compatibility :
    Demonstrated for N-tosyl amino acid esters (e.g., 32 , 33 ) using DIAD/TPP, enabling stereoretentive N-alkylation .
    Advantage : Avoids acidic α-hydrogen enolization common in traditional alkylation methods.

Catalytic Hydrogenation

Amino esters serve as intermediates in hydrogenation pathways:

  • Application :
    tert-Butyl 7-aminoheptanoate derivatives undergo hydrogenolysis (H₂/Pd) for deprotection of benzyl or tert-butyl groups .
    Typical Conditions :

    • Catalyst: Pd/C

    • Solvent: MeOH/THF

    • Pressure: 1–3 atm H₂

Solid-Phase Peptide Modifications

Methyl 7-aminoheptanoate derivatives are used in peptide backbone functionalization:

  • Example :
    Coupling with tetrazine-containing aryl acetic acids (e.g., 2 ) via HATU/2,6-lutidine in DMF to generate bioconjugatable probes (e.g., 4 ) .
    Key Reagents :

    Coupling AgentSolventTemperature
    HATUAnhydrous DMF0°C

Synthetic Limitations and Optimizations

  • Methylation Challenges :
    N-Methylation with methyl iodide (8 equiv.) in THF/DMF at 80°C requires excess reagent due to precipitation issues, mitigated by phase-transfer catalysts .

  • Epimerization Mitigation :
    Lower reaction temperatures (0°C) and non-alkaline conditions preserve stereochemical integrity during N-methylation .

Spectroscopic Characterization

Representative NMR data for methyl ω-aminoheptanoate derivatives :

Proton/Groupδ (ppm)MultiplicityAssignment
COOCH₃3.77SingletEster methyl
NH₂1.28–1.03MultipletAliphatic chain
α-CH₂2.36–2.09MultipletAdjacent to amine

Scientific Research Applications

Methyl 3-aminoheptanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is explored for its potential therapeutic properties, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 3-aminoheptanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Methyl 3-Aminocyclopentanecarboxylate

  • Molecular Formula: C₇H₁₃NO₂
  • Molecular Weight : 143.18 g/mol
  • Structural Differences: Features a cyclopentane ring instead of a linear heptanoate chain, reducing conformational flexibility.
  • Applications : Used in synthetic chemistry (e.g., heterocyclic compound preparation via PPA-mediated cyclization) .

Ethyl 3-Amino-5-Methylhexanoate Hydrochloride

  • Molecular Formula: C₉H₂₀ClNO₂
  • Molecular Weight : 209.71 g/mol
  • Structural Differences: Ethyl ester group (vs. methyl) and a branched hexanoate chain with a hydrochloride salt.
  • Applications : Likely used in pharmaceutical research due to its salt form, enhancing solubility and stability .

Methyl 3-Pentenoate

  • Molecular Formula : C₆H₁₀O₂
  • Molecular Weight : 114.14 g/mol
  • Structural Differences: Unsaturated pentenoate chain lacking an amino group.
  • Safety: Classified as non-hazardous under standard handling conditions, contrasting with amino-substituted esters .

Physicochemical and Functional Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Weight (g/mol) Ester Group Amino Substituent Key Applications
Methyl 3-aminoheptanoate ~145.21 Methyl Yes (C3 position) Research (discontinued)
Methyl 3-aminocyclopentanecarboxylate 143.18 Methyl Yes (C3 position) Heterocyclic synthesis
Ethyl 3-amino-5-methylhexanoate HCl 209.71 Ethyl Yes (C3 position) Pharmaceuticals (salt form)
Methyl 3-pentenoate 114.14 Methyl No Solvents, fragrances

Key Observations :

  • Amino Group Impact: The presence of an amino group increases polarity, likely enhancing solubility in polar solvents but reducing volatility compared to non-amino esters (e.g., methyl 3-pentenoate).
  • Ester Group Influence : Methyl esters generally exhibit lower molecular weights and higher volatility than ethyl esters.
  • Structural Rigidity : Cyclic derivatives (e.g., cyclopentanecarboxylate) may exhibit restricted rotation, affecting binding interactions in biological systems .

Research and Industrial Relevance

  • Pharmaceutical Potential: Amino esters are intermediates in drug synthesis (e.g., imidazole derivatives in ). This compound’s linear structure may favor peptide-like applications.
  • Limitations : Discontinuation by suppliers like CymitQuimica highlights challenges in commercial scalability or regulatory compliance .

Biological Activity

Methyl 3-aminoheptanoate, an amino acid derivative with the molecular formula C8H17NO2C_8H_{17}NO_2, exhibits significant biological activity relevant to pharmacology and biochemistry. This compound features a methyl ester functional group and an amino group positioned on the third carbon of a heptanoate chain, which influences its reactivity and potential applications in biological systems.

Chemical Structure and Properties

The structure of this compound can be summarized as follows:

  • Chemical Formula : C8H17NO2C_8H_{17}NO_2
  • Functional Groups : Methyl ester (-COOCH₃) and amino group (-NH₂)
  • Chain Length : Seven carbon atoms (heptanoate)

This structural arrangement allows this compound to participate in various metabolic pathways, acting as a substrate or intermediate in biochemical reactions.

Metabolic Pathways

This compound is involved in several metabolic processes:

  • Protein Synthesis : As an amino acid derivative, it can influence protein synthesis by serving as a building block for peptide formation.
  • Cellular Processes : The compound may modulate cellular activities through interactions with enzymes and receptors, potentially affecting pathways related to cell proliferation and metabolism.

Pharmacological Potential

Research indicates that this compound could have therapeutic applications. Its structural characteristics allow it to enhance bioactivity or bioavailability when used in drug design. Amino acid methyl esters are known to play roles in various pharmacological contexts, including:

  • Enzyme Modulation : It may exhibit competitive inhibition or allosteric effects on enzyme functions, influencing metabolic pathways.
  • Potential Therapeutic Uses : There is ongoing research into its applications in treating metabolic disorders or enhancing drug efficacy through structural modifications.

Comparative Analysis with Related Compounds

This compound shares similarities with other amino acid derivatives. Below is a comparison table highlighting key features of related compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-aminohexanoateSix-carbon chain with an amino groupShorter chain length affects solubility
Methyl 4-aminooctanoateEight-carbon chain with an amino groupLonger chain may influence lipophilicity
Methyl 5-aminopentanoateFive-carbon chain with an amino groupDifferent chain length alters reactivity

The unique positioning of the amino group in this compound distinguishes it from these analogs, affecting its chemical properties and biological activity.

Q & A

Q. What protocols ensure reproducibility in large-scale synthesis and bioactivity testing of this compound?

  • Methodological Answer :
  • Batch standardization : Document reaction parameters (e.g., stirring rate, cooling gradients) using SOPs.
  • Inter-lab validation : Distribute samples to 3+ independent labs for parallel testing (e.g., NMR, bioassays).
  • Data transparency : Publish raw spectra, chromatograms, and code for statistical analysis in open repositories (e.g., Zenodo).
    Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Data Presentation Guidelines

  • Tables : Include processed data critical to the research question (e.g., IC₅₀ values ± SEM) in the main text. Raw datasets (e.g., NMR spectra) should be in appendices .
  • Figures : Use line graphs for kinetic data and heatmaps for omics results. Label axes with units (e.g., "Concentration (µM)") and define error bars .
  • Nomenclature : Follow IUPAC rules and provide CAS numbers (e.g., this compound, CAS: [insert]) to avoid ambiguity .

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